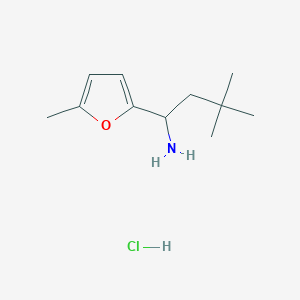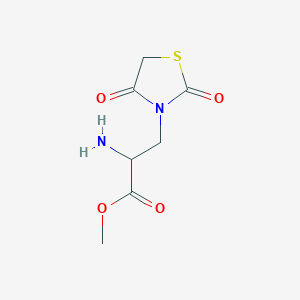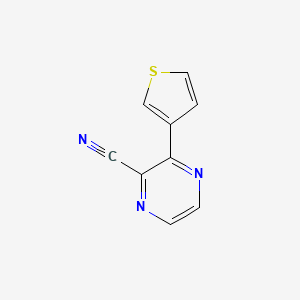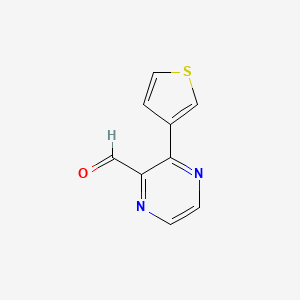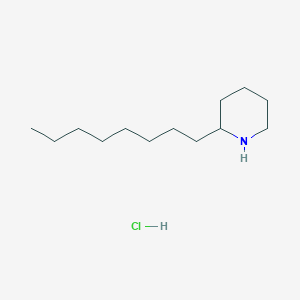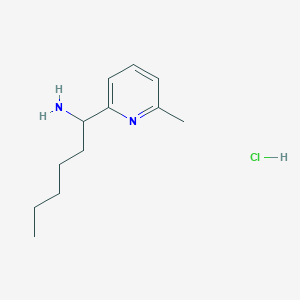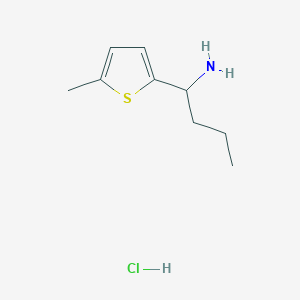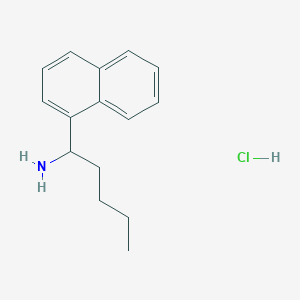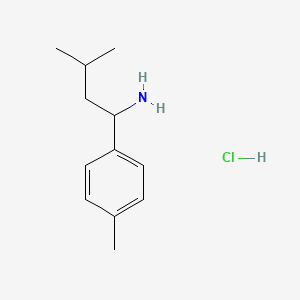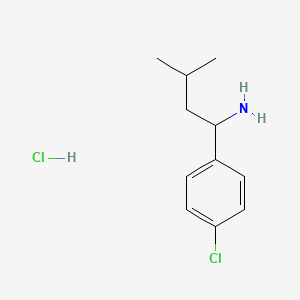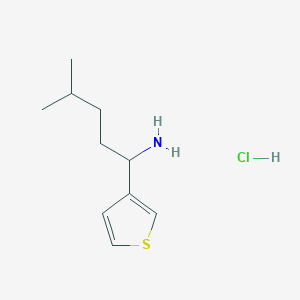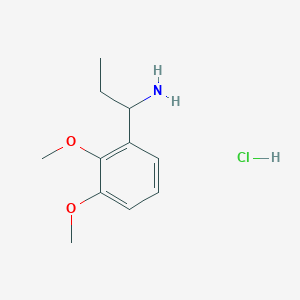![molecular formula C8H20Cl2N2O B1433031 Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride CAS No. 1394040-74-4](/img/structure/B1433031.png)
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride
説明
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride is a chemical compound with the CAS Number: 1394040-74-4 . Its molecular weight is 231.16 . The IUPAC name for this compound is N,N-dimethyl-2-(3-pyrrolidinyloxy)ethanamine dihydrochloride . It is stored at room temperature and appears in the form of an oil .
Molecular Structure Analysis
The InChI code for Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride is 1S/C8H18N2O.2ClH/c1-10(2)5-6-11-8-3-4-9-7-8;;/h8-9H,3-7H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride has a molecular weight of 231.16 . It is stored at room temperature and appears in the form of an oil .科学的研究の応用
-
Pharmaceutical Synthesis
-
Biological Processes
-
- In the field of medicinal chemistry, pyrrolidine derivatives are used to design new compounds with different biological profiles .
- They allow a greater chance of generating structural diversity .
- The methods of application would involve synthetic strategies such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
-
- Pyrrolidine derivatives are used in chemical synthesis due to their versatile reactivity .
- They can be used as building blocks in the synthesis of complex molecules .
- The methods of application would involve various synthetic strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
-
- Pyrrolidine derivatives are found in many natural products, especially in alkaloids isolated from plants or microorganisms .
- They can be used to study the structure-activity relationship (SAR) of these natural compounds .
- The methods of application would involve isolation and characterization of these compounds from natural sources, followed by biological testing .
-
- Pyrrolidine derivatives are used in the development of pesticides and other agricultural chemicals .
- They can be used to design new compounds with specific activity against pests or diseases .
- The methods of application would involve the use of these compounds in various stages of product development, from initial screening to field testing .
Safety And Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The compound also has several precautionary statements, including P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
特性
IUPAC Name |
N,N-dimethyl-2-pyrrolidin-3-yloxyethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-10(2)5-6-11-8-3-4-9-7-8;;/h8-9H,3-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQUGEPZOLFCQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1CCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



